molecular formula C16H19NO6 B1520677 Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate CAS No. 886362-61-4

Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

Cat. No. B1520677
M. Wt: 321.32 g/mol
InChI Key: UNDXQUCUIVJJFK-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazinane, which is a six-membered heterocyclic compound containing one oxygen atom, one nitrogen atom, and four carbon atoms . The “4-(4-methoxyphenyl)” part suggests a 4-methoxyphenyl group attached to the 4th carbon of the oxazinane ring. The “2,6-dioxo” indicates the presence of two carbonyl groups at the 2nd and 6th positions of the ring. The “Tert-butyl” and “3-carboxylate” parts suggest a tert-butyl group and a carboxylate group attached to the 3rd carbon of the ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxazinane ring, with the various substituents contributing to its overall shape and properties. The presence of the carbonyl groups, the methoxyphenyl group, and the carboxylate group would likely have significant effects on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the carbonyl groups, the methoxyphenyl group, and the carboxylate group in this compound would likely influence its properties such as solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is involved in synthetic organic chemistry as a building block. For instance, tert-butyl phenylazocarboxylates, similar in structure, serve as versatile intermediates. They undergo nucleophilic substitutions and radical reactions, offering pathways to modify the benzene ring through reactions with aromatic amines, alcohols, and through processes such as oxygenation and halogenation (Jasch, Höfling, & Heinrich, 2012).

Material Science Applications

The synthesis of water-soluble dendritic macromolecules showcases the utility of tert-butyl esters in crafting complex structures. These macromolecules, designed with a stiff, hydrocarbon interior, highlight the role of tert-butyl esters in enhancing solubility and facilitating the study of cross-linking phenomena within dendrimers (Pesak, Moore, & Wheat, 1997).

Analytical Chemistry Applications

The compound also finds applications in analytical methods, such as the capillary gas-chromatographic profiling for quantitative determination of catecholamine metabolites and serotonin in urine, showcasing its role in medical diagnostics and pharmacokinetics studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Future Directions

The study of new and less-known compounds like this one is an important part of advancing scientific knowledge. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-15(20)17-12(9-13(18)22-14(17)19)10-5-7-11(21-4)8-6-10/h5-8,12H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDXQUCUIVJJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661456
Record name tert-Butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

CAS RN

886362-61-4
Record name 1,1-Dimethylethyl dihydro-4-(4-methoxyphenyl)-2,6-dioxo-2H-1,3-oxazine-3(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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